Maleimide-NOTA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

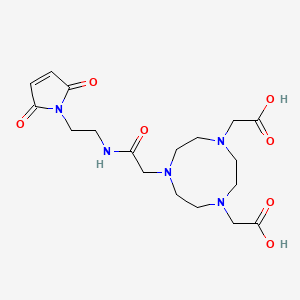

Maleimide-NOTA is a compound that combines the functionalities of maleimide and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Maleimide is known for its ability to form stable thioether bonds with thiol groups, making it a valuable tool in bioconjugation. NOTA is a macrocyclic chelator that forms highly stable complexes with metal ions, particularly gallium ions. The combination of these two functionalities in this compound allows for site-specific radiolabeling and other applications in bioconjugation and radiopharmaceuticals .

Wirkmechanismus

Target of Action

Maleimide-NOTA primarily targets cysteine residues in bioconjugation technology . The maleimide moiety in this compound reacts with the thiol group in cysteine to form a thiosuccinimide product . This reaction is known as the thiol-Michael addition or the thiol-maleimide reaction .

Mode of Action

The interaction between this compound and its target involves a simple, rapid reaction between a thiol (from cysteine) and a maleimide (from this compound) to generate a thiosuccinimide product . This process is a type of “click chemistry” reaction . The high reactivity of the olefin in the maleimide group is due primarily to the ring strain arising from the bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .

Biochemical Pathways

This compound affects the biochemical pathways involving cysteine residues . By reacting with the thiol group in cysteine, this compound can modify these residues in a site-selective manner . This modification can impact various biochemical pathways where these cysteine residues play a crucial role.

Pharmacokinetics

It’s known that the compound forms a highly stable complex, which suggests good bioavailability .

Result of Action

The result of this compound’s action is the formation of a thiosuccinimide product . This product is the result of the reaction between a free thiol (from cysteine) and a maleimide (from this compound) . In the context of bioconjugation, this can lead to the modification of proteins or peptides, potentially altering their function or properties .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and solvent conditions . For instance, the thiol-maleimide reaction is chemoselective for thiols at pH 6.5 to 7.5 . Above pH 7.5, free primary amines can react competitively with thiols at the maleimide C=C bond . Furthermore, the reaction proceeds without a catalyst in highly polar solvents such as water, dimethyl sulfoxide (DMSO), N,N’-dimethylformamide (DMF), or N,N’-dimethylacetamide (DMAC), because the polar solvent forms the thiolate ion, which is the active species for the reaction .

Biochemische Analyse

Biochemical Properties

Maleimide-NOTA plays a significant role in biochemical reactions. It can react with cysteine , a crucial amino acid that forms disulfide bonds, contributing to the three-dimensional structure of proteins. This interaction with cysteine allows this compound to bind to peptides and antibodies, enabling their labeling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to bind to cysteine residues in peptides and antibodies . This binding allows for the labeling of these biomolecules, which can then be used in various biochemical applications. The binding of this compound to cysteine residues can also influence the activity of enzymes and other proteins, potentially leading to changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, a study showed that aminothiomaleimides could be generated extremely efficiently by consecutive conjugation of a thiol and an amine to dibromomaleimides . Furthermore, the amine serves to deactivate the electrophilicity of the maleimide, precluding further reactivity and hence generating stable conjugates .

Metabolic Pathways

This compound is involved in metabolic pathways related to the labeling of peptides and antibodies. It interacts with cysteine residues, which are part of many proteins and enzymes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Two basic synthetic routes for Maleimide-NOTA involve the use of mono- and bis-maleimide bearing NOTA chelators. These routes are characterized by their simplicity, short reaction times, and practical purification methods. The synthesis typically involves the reaction of N-(2-aminoethyl)maleimide with one of the carboxyl groups of NOTA to form an amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of commercially available starting materials such as (S)-p-SCN-Bn-NOTA and (S)-p-NH2-Bn-NOTA helps in maintaining consistency and efficiency in production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diese Reaktion beinhaltet die Addition einer Thiolgruppe an das Maleimid unter Bildung einer stabilen Thioetherbindung .

Häufige Reagenzien und Bedingungen:

Reagenzien: Thiolhaltige Verbindungen, wie z. B. Cysteinreste in Proteinen.

Hauptprodukte: Das Hauptprodukt der Thiol-Maleimid-Reaktion ist ein Thiosuccinimid-Addukt, das unter physiologischen Bedingungen stabil ist .

Wissenschaftliche Forschungsanwendungen

Maleimid-NOTA findet eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie:

- Als bifunktioneller Chelator für die ortsspezifische Radiomarkierung von Biomolekülen verwendet .

- Erleichtert die Konstruktion dimerer Zielstrukturen, um die Bindungsaffinität in vivo aufgrund des Multivalenzeffekts zu verbessern .

Biologie:

- Ermöglicht die ortsspezifische Konjugation von Proteinen und Peptiden, was die Präzision von Biokonjugationstechniken verbessert .

Medizin:

- Wird bei der Entwicklung von Radiopharmazeutika für die diagnostische Bildgebung und gezielte Strahlentherapie eingesetzt .

- Angewendet bei der Herstellung von Antikörper-Wirkstoff-Konjugaten für die gezielte Krebstherapie .

Industrie:

- Wird für die Markierung von Peptiden und Antikörpern für verschiedene industrielle Anwendungen verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von Maleimid-NOTA beinhaltet die Bildung einer stabilen Thioetherbindung zwischen der Maleimidgruppe und den in Biomolekülen vorhandenen Thiolgruppen. Diese Reaktion ist hochspezifisch und erfolgt schnell unter milden Bedingungen. Das Maleimid fungiert als Michael-Akzeptor, während das Thiolatsalz (abgeleitet von der Thiolgruppe) als Michael-Donor fungiert. Das resultierende Thiosuccinimid-Produkt ist stabil und resistent gegen Spaltung durch Reduktionsmittel .

Vergleich Mit ähnlichen Verbindungen

Maleimid-NOTA kann mit anderen sulfhydrylreaktiven Vernetzern wie Halogenacetylen und Pyridyldisulfiden verglichen werden.

Ähnliche Verbindungen:

Halogenacetylene: Diese Verbindungen reagieren ebenfalls mit Thiolgruppen, bilden aber weniger stabile Bindungen im Vergleich zu Maleimiden.

Pyridyldisulfide: Diese Reagenzien bilden Disulfidbindungen mit Thiolgruppen, die unter reduzierenden Bedingungen gespalten werden können.

Einzigartigkeit von Maleimid-NOTA:

Zusammenfassend lässt sich sagen, dass Maleimid-NOTA eine vielseitige Verbindung mit bedeutenden Anwendungen in verschiedenen wissenschaftlichen Bereichen ist. Seine einzigartigen Eigenschaften und seine Stabilität machen es zu einem wertvollen Werkzeug für die ortsspezifische Biokonjugation und Radiomarkierung.

Eigenschaften

IUPAC Name |

2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O7/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFBXLDURQNNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2804338.png)

![4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B2804339.png)

![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)

![Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-](/img/structure/B2804345.png)

![N-(furan-2-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2804346.png)

![2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2804347.png)

![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2804350.png)

![(E)-N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B2804351.png)

![N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2804354.png)

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2804358.png)